Cas no 941987-16-2 (N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide)

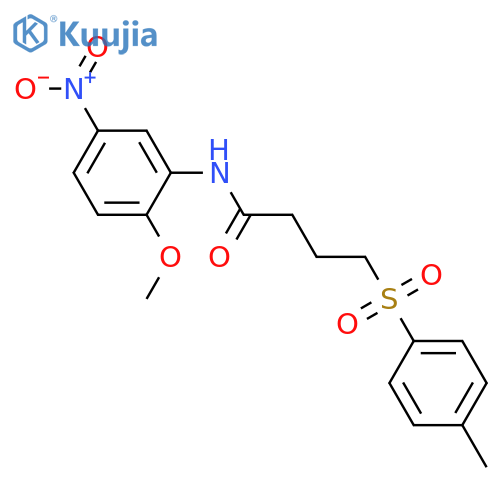

941987-16-2 structure

商品名:N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide

CAS番号:941987-16-2

MF:C18H20N2O6S

メガワット:392.426203727722

CID:5502686

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide 化学的及び物理的性質

名前と識別子

-

- N-(2-methoxy-5-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide

- N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide

-

- インチ: 1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-12-14(20(22)23)7-10-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)

- ほほえんだ: C(NC1=CC([N+]([O-])=O)=CC=C1OC)(=O)CCCS(C1=CC=C(C)C=C1)(=O)=O

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2814-1103-75mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2814-1103-4mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2814-1103-40mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2814-1103-1mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2814-1103-3mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2814-1103-100mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2814-1103-10mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2814-1103-30mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2814-1103-20mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2814-1103-25mg |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |

941987-16-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

941987-16-2 (N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide) 関連製品

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬